

Physical and chemical properties of 1,3,4-Thiadiazole-2,5-dithiol

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Compound of Interest

Compound Name: 1,3,4-Thiadiazole-2,5-dithiol

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An In-depth Technical Guide on 1,3,4-Thiadiazole-2,5-dithiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,4-Thiadiazole-2,5-dithiol, also known by synonyms such as 2,5-Dimercapto-1,3,4-thiadiazole and Bismuthiol I, is a versatile heterocyclic organosulfur compound. Its unique molecular architecture, featuring a five-membered thiadiazole ring substituted with two thiol groups, imparts a wide range of chemical reactivity and biological activity. This technical guide provides a comprehensive overview of the physical and chemical properties, experimental protocols for its synthesis and characterization, and insights into its relevance in drug development and other scientific applications. The ability of its derivatives to act as carbonic anhydrase inhibitors, as well as their broad antimicrobial and anticancer properties, underscores the importance of this scaffold in medicinal chemistry.^{[1][2][3][4][5]} This document aims to serve as a valuable resource for researchers and professionals engaged in the study and application of this multifaceted molecule.

Physical and Chemical Properties

1,3,4-Thiadiazole-2,5-dithiol exists as a tan or yellow powder with a distinct odor.^[6] It is known to exist in tautomeric forms, predominantly the thiol-thione form. The compound's

properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	1,3,4-Thiadiazolidine-2,5-dithione	[7]
Synonyms	2,5-Dimercapto-1,3,4-thiadiazole, Bismuthiol I	[8]
CAS Number	1072-71-5	[8]
Molecular Formula	C ₂ H ₂ N ₂ S ₃	[8]
Molecular Weight	150.25 g/mol	[8]
Appearance	Tan or yellow powder	[6][8]
Melting Point	151-163 °C (decomposes)	[8]
Boiling Point	211.3 ± 23.0 °C (Predicted)	
Solubility	Soluble in various solvents	[8]
pKa	Data available in IUPAC Digitized pKa Dataset	[6]

Experimental Protocols

Synthesis of 1,3,4-Thiadiazole-2,5-dithiol

A common and effective method for the synthesis of **1,3,4-Thiadiazole-2,5-dithiol** involves the reaction of hydrazine hydrate with carbon disulfide.[2][9] The following protocol is a generalized procedure based on established methods.

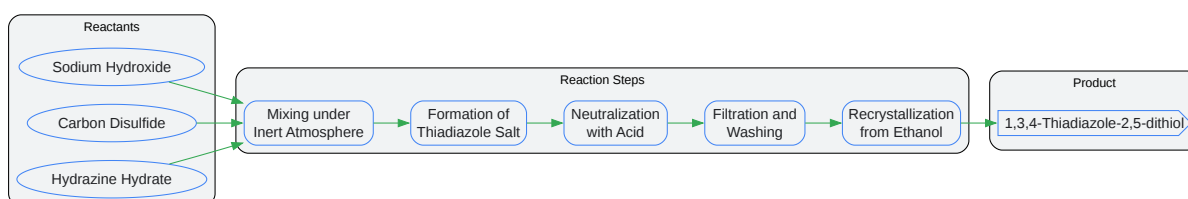
Materials:

- Hydrazine hydrate
- Carbon disulfide
- Sodium hydroxide

- Inert gas (e.g., nitrogen, argon)
- Neutralizing acid (e.g., sulfuric acid, hydrochloric acid, acetic acid)
- Ethanol (for recrystallization)

Procedure:

- In a reaction vessel equipped with a stirrer and a reflux condenser under an inert gas atmosphere, cool a solution of sodium hydroxide.
- To the cooled sodium hydroxide solution, add hydrazine hydrate while stirring.
- Slowly add carbon disulfide to the reaction mixture. A typical molar ratio of hydrazine hydrate to carbon disulfide to sodium hydroxide is approximately 1:2.2-2.4:1.55-1.95.[10]
- Allow the reaction to proceed to form the 2,5-dimercapto-1,3,4-thiadiazole salt.
- Neutralize the reaction mixture by the addition of an acid solution (e.g., 5-85% sulfuric acid) at a controlled temperature between 10-60°C to precipitate the product.[10]
- Filter the resulting solid and wash it with water.
- Recrystallize the crude product from ethanol to obtain pure **1,3,4-Thiadiazole-2,5-dithiol**.[9]



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Caption: General workflow for the synthesis of **1,3,4-Thiadiazole-2,5-dithiol**.

Characterization Protocols

Objective: To identify the functional groups present in the synthesized **1,3,4-Thiadiazole-2,5-dithiol**.

Methodology:

- Prepare a solid sample by mixing a small amount of the compound with potassium bromide (KBr) and pressing it into a pellet.
- Record the FT-IR spectrum in the range of 4000-400 cm^{-1} .
- Expected Peaks:
 - A broad band in the region of 3100-2500 cm^{-1} corresponding to the S-H stretching vibration of the thiol group.
 - A peak around 1600 cm^{-1} attributed to the C=N stretching of the thiadiazole ring.
 - A peak around 1350 cm^{-1} for the C=S (thione) stretching, indicative of the thiol-thione tautomerism.
 - A peak around 1100 cm^{-1} corresponding to the C-S stretching vibration.

Objective: To elucidate the chemical structure of **1,3,4-Thiadiazole-2,5-dithiol** by analyzing the chemical environment of its protons and carbon atoms.

Methodology for ^1H NMR:

- Dissolve a small amount of the sample in a deuterated solvent, typically DMSO- d_6 .
- Record the ^1H NMR spectrum using a spectrometer operating at a frequency such as 400 MHz.

- Expected Signals: Due to the tautomeric nature and the presence of acidic protons, the spectrum can be complex. A broad signal corresponding to the SH/NH protons is expected. The exact chemical shift will be dependent on concentration and temperature. For derivatives, aromatic protons typically appear in the range of 7-8.5 ppm.[1][11]

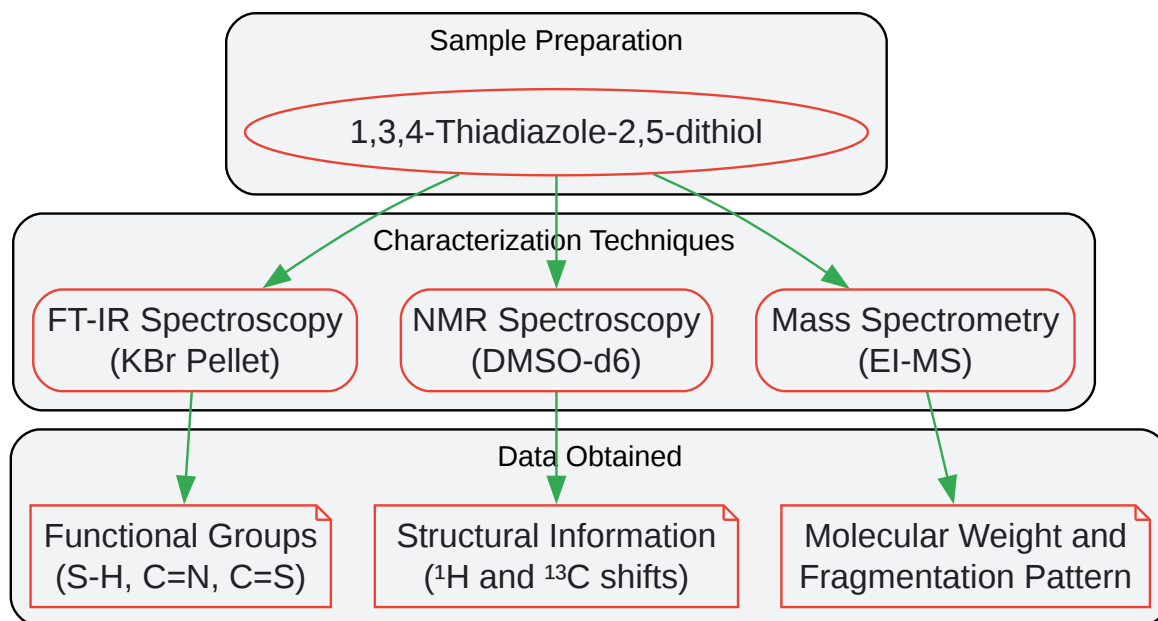
Methodology for ^{13}C NMR:

- Prepare a concentrated solution of the sample in DMSO- d_6 .
- Record the ^{13}C NMR spectrum.
- Expected Signals: Signals for the carbon atoms of the thiadiazole ring are expected. For instance, in derivatives, the C=S carbon can appear around 175 ppm, and the carbons of the thiadiazole ring can appear in the range of 150-170 ppm.[8]

Objective: To determine the molecular weight and fragmentation pattern of **1,3,4-Thiadiazole-2,5-dithiol**.

Methodology (Electron Ionization - Mass Spectrometry, EI-MS):

- Introduce a small amount of the sample into the mass spectrometer.
- Acquire the mass spectrum using electron ionization.
- Expected Fragmentation: The molecular ion peak $[\text{M}]^+$ should be observed at m/z 150. Common fragmentation pathways may involve the loss of sulfur or cleavage of the ring.



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Caption: Experimental workflow for the characterization of **1,3,4-Thiadiazole-2,5-dithiol**.

Applications in Drug Development and Biological Activity

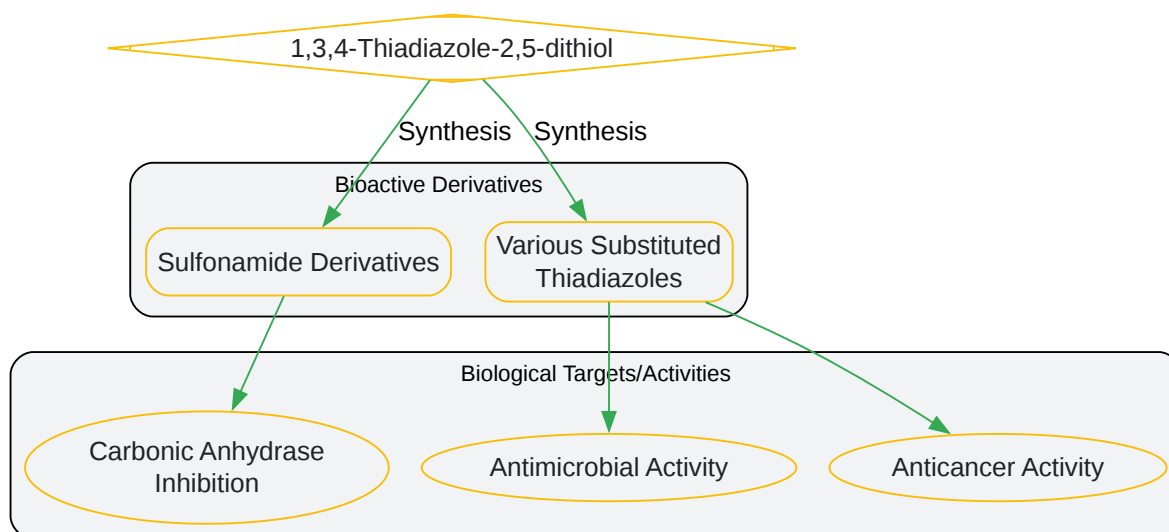
The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[2] **1,3,4-Thiadiazole-2,5-dithiol** itself serves as a crucial intermediate in the synthesis of various medically important compounds. [8][12]

Carbonic Anhydrase Inhibition

Derivatives of 1,3,4-thiadiazole are well-known inhibitors of carbonic anhydrase (CA), an enzyme involved in various physiological processes.[5][13] The sulfonamide derivatives of 1,3,4-thiadiazole, in particular, have been extensively studied for their potent CA inhibitory activity, which is relevant for the treatment of glaucoma.[5] While direct studies on the parent dithiol are less common, its structure provides a versatile platform for the synthesis of potent CA inhibitors.

Antimicrobial and Anticancer Activity

The 1,3,4-thiadiazole nucleus is a core component of many compounds with significant antimicrobial and anticancer properties.[4][14] These activities are often attributed to the ability of the thiadiazole ring to mimic other biological molecules and interact with various enzymes and receptors.[4] **1,3,4-Thiadiazole-2,5-dithiol** is a key starting material for the synthesis of these bioactive derivatives. The antimicrobial mechanism may involve the disruption of essential biochemical pathways in pathogens.[4] In cancer therapy, thiadiazole derivatives have been shown to target various signaling pathways involved in cell proliferation and survival.



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Caption: Role of **1,3,4-Thiadiazole-2,5-dithiol** in developing bioactive compounds.

Conclusion

1,3,4-Thiadiazole-2,5-dithiol is a compound of significant interest to the scientific community, particularly those in the fields of medicinal chemistry and materials science. Its rich chemistry allows for the synthesis of a diverse range of derivatives with potent biological activities. This guide has provided a detailed overview of its physical and chemical properties, along with

practical experimental protocols for its synthesis and characterization. Further research into the specific biological mechanisms of the parent compound and its derivatives will continue to unlock its full potential in drug discovery and other technological applications.

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